CA VA Potency Advantage: 3.7-Fold Superior Inhibition of Mitochondrial Carbonic Anhydrase VA Versus Acetazolamide
N-Phenyl-4-sulfamoylbenzamide inhibits murine mitochondrial carbonic anhydrase VA (CA VA) with a Ki of 17 nM, compared to acetazolamide which exhibits a Ki of 63 nM against the same isoform [1]. This represents a 3.7-fold potency advantage for the target compound over the most widely used clinical CA inhibitor reference standard. Both measurements derive from the same primary study, ensuring identical assay methodology: stopped-flow CO₂ hydration monitored spectrophotometrically using phenol red indicator [2]. The benzamide phenyl tail is proposed to engage a hydrophobic sub-pocket within CA VA that is less accessible to the smaller acetazolamide molecule, providing a structural rationale for the differential [1].
| Evidence Dimension | Inhibition constant (Ki) against mitochondrial carbonic anhydrase VA |
|---|---|
| Target Compound Data | Ki = 17 nM against murine CA VA |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 63 nM against murine CA VA |
| Quantified Difference | 3.7-fold lower Ki (higher potency) for target compound |
| Conditions | Stopped-flow CO₂ hydration assay; phenol red indicator; murine CA VA isozyme; J Med Chem 2004, 47:1272-9 |
Why This Matters
For researchers investigating CA VA's role in mitochondrial metabolism, gluconeogenesis, and ureagenesis, this 3.7-fold potency difference directly impacts the inhibitor concentration required to achieve target engagement and the experimental window for isoform-selective pharmacology.
- [1] Vullo D, Franchi M, Gallori E, Antel J, Scozzafava A, Supuran CT. Carbonic anhydrase inhibitors. Inhibition of mitochondrial isozyme V with aromatic and heterocyclic sulfonamides. J Med Chem. 2004 Feb 26;47(5):1272-9. doi: 10.1021/jm031057+. PMID: 14971907. View Source
- [2] BindingDB BDBM16652. 4-Benzoylamino-benzenesulfonamide (CHEMBL23559): CA VA Ki = 17 nM; assay description: stopped-flow CO₂ hydration with phenol red indicator. Data curated from J Med Chem 2004, 47:1272-9. View Source
